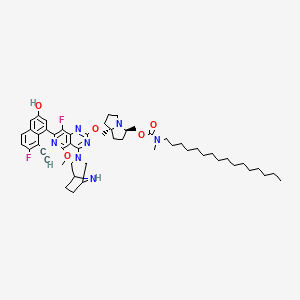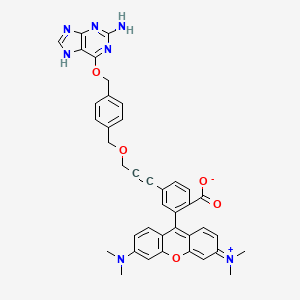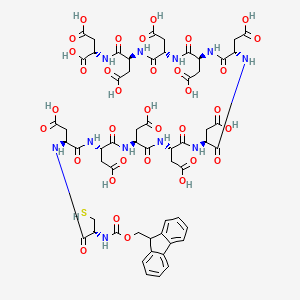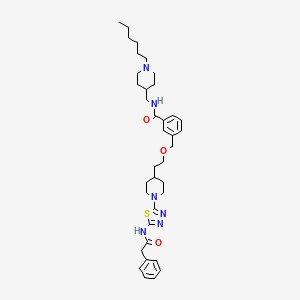
(-)-Cleistenolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Cleistenolide is a naturally occurring compound that belongs to the class of lactones. It is isolated from the plant Cleistochlamys kirkii, which is native to certain regions of Africa. This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Cleistenolide involves several steps, starting from readily available starting materials. One common synthetic route includes the use of a Diels-Alder reaction followed by lactonization. The reaction conditions typically involve the use of a Lewis acid catalyst to facilitate the cycloaddition process. The final lactonization step is achieved under acidic conditions to form the lactone ring.
Industrial Production Methods
Industrial production of this compound is not widely established due to its natural abundance. if required, the synthetic route can be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of biocatalysts for specific steps in the synthesis can also be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(-)-Cleistenolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the lactone ring can yield diols.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and substituted lactones, depending on the type of reaction and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying lactone chemistry and reaction mechanisms.
Biology: Research has shown that (-)-Cleistenolide exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although more research is needed to confirm these effects.
Industry: It can be used as a precursor for synthesizing other bioactive compounds and as a natural additive in cosmetic formulations.
Mechanism of Action
The mechanism of action of (-)-Cleistenolide involves its interaction with specific molecular targets in microbial cells. It is believed to inhibit the synthesis of essential proteins and enzymes, leading to the disruption of cellular processes and ultimately cell death. The exact pathways and molecular targets are still under investigation, but it is thought to involve the inhibition of key enzymes in the metabolic pathways of microorganisms.
Comparison with Similar Compounds
(-)-Cleistenolide can be compared with other lactones such as:
(-)-Lactone A: Similar in structure but differs in the position of functional groups, leading to different biological activities.
(-)-Lactone B: Another lactone with similar antimicrobial properties but less potent than this compound.
(-)-Lactone C: Known for its anti-inflammatory effects, which are more pronounced than those of this compound.
Properties
Molecular Formula |
C18H18O8 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate |
InChI |
InChI=1S/C18H18O8/c1-11(19)24-14-8-9-16(21)26-17(14)15(25-12(2)20)10-23-18(22)13-6-4-3-5-7-13/h3-9,14-15,17H,10H2,1-2H3/t14-,15-,17+/m1/s1 |
InChI Key |
LLQJCQPOMJOCDA-INMHGKMJSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1[C@@H](COC(=O)C2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















